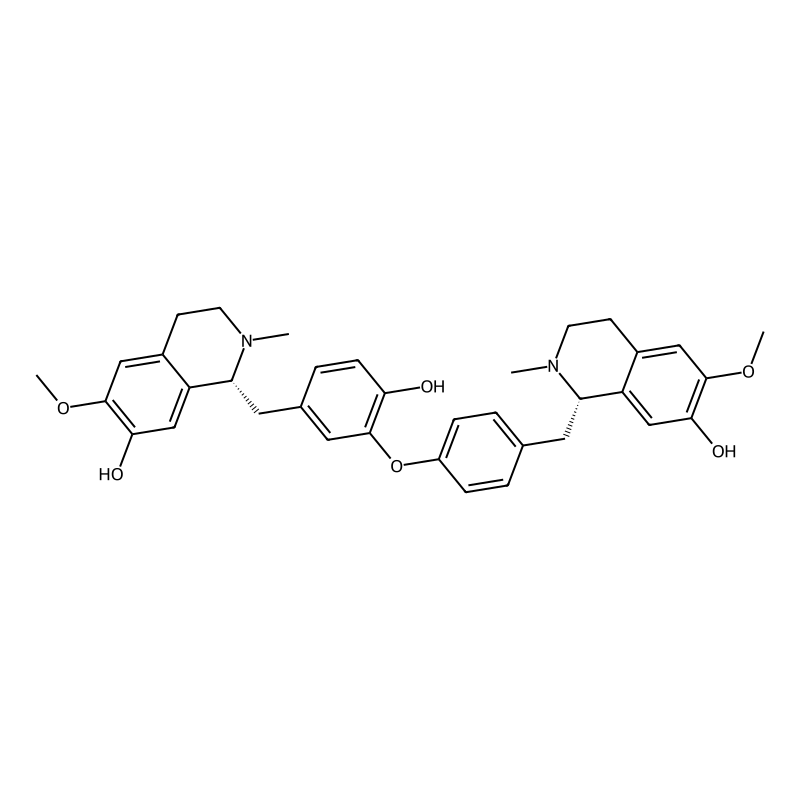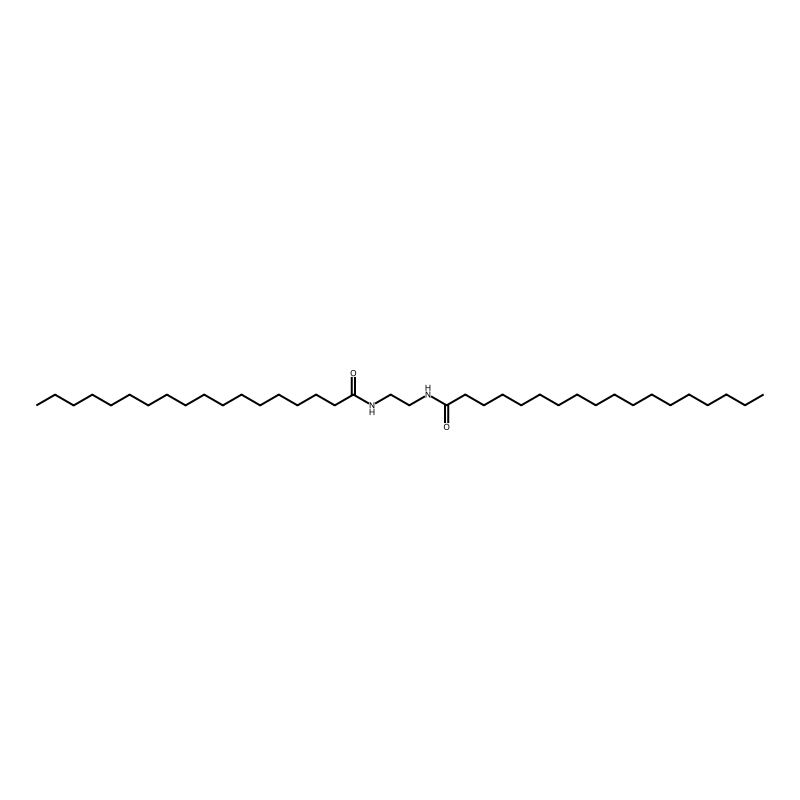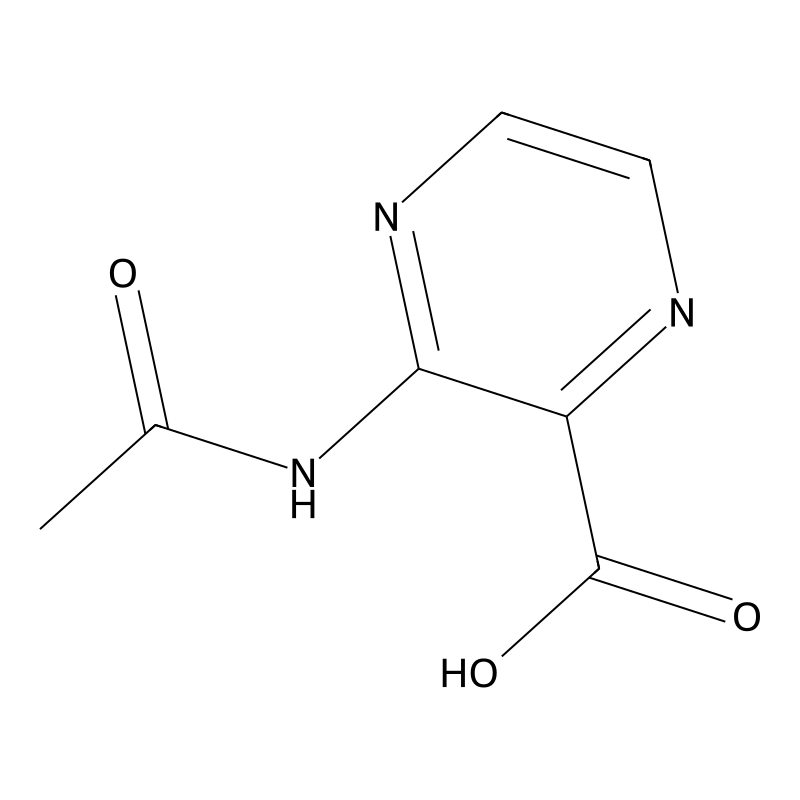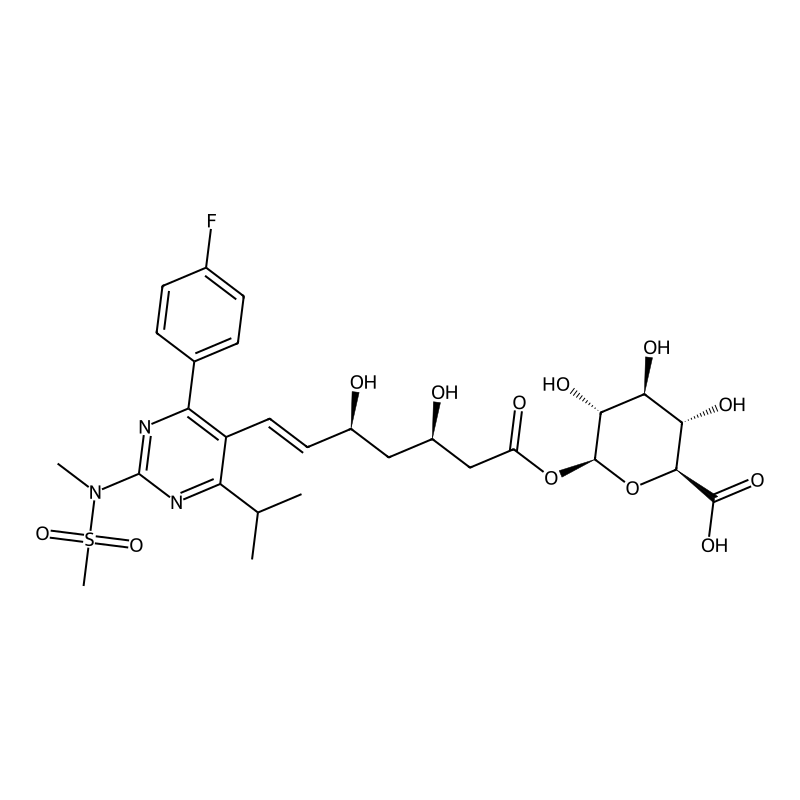1H-imidazol-2-ylboronic acid
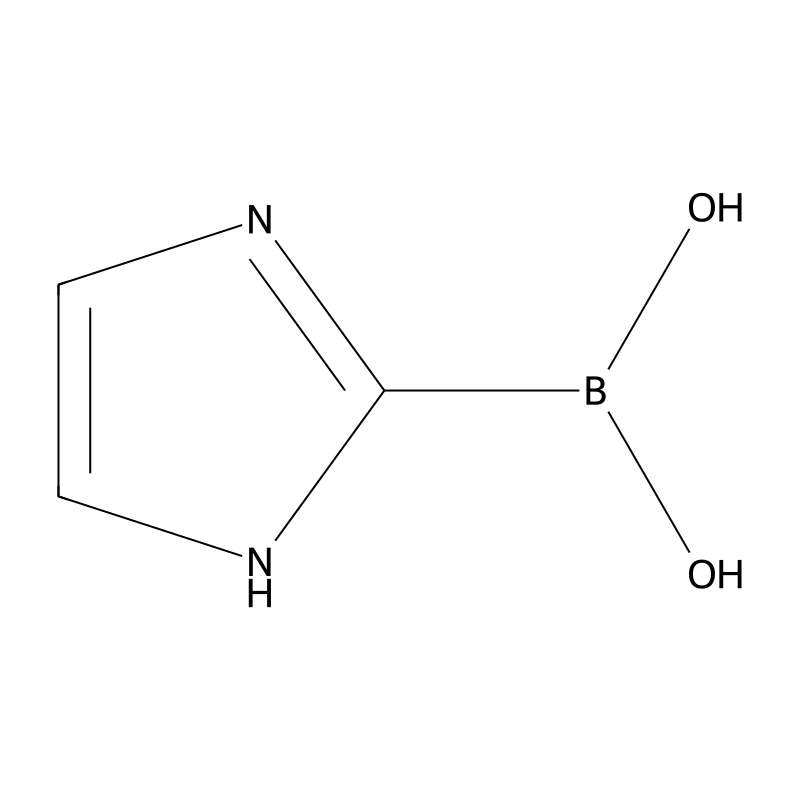
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
SMILES
Imidazole Ring for Medicinal Chemistry
The imidazole ring is a five-membered aromatic heterocycle found in essential biomolecules like histidine, a constituent amino acid in proteins. This structural similarity allows 1H-imidazol-2-ylboronic acid to act as a scaffold for designing new drugs []. Researchers can modify the molecule to target specific enzymes or receptors in the body, potentially leading to treatments for various diseases.
Here are some examples:
Enzyme Inhibitors
The imidazole group can interact with the active site of enzymes, potentially inhibiting their activity. This strategy is being explored for developing drugs against kinases, a class of enzymes involved in cell signaling pathways [].
Antifungal Agents
Studies suggest that 1H-imidazol-2-ylboronic acid derivatives can exhibit antifungal activity []. This opens doors for developing new antifungal medications to combat fungal infections.
Boronic Acid Group for Bioconjugation
The boronic acid group in 1H-imidazol-2-ylboronic acid can participate in covalent bond formation with molecules containing cis-diols (two hydroxyl groups adjacent to each other). This specific reaction, called Suzuki-Miyaura coupling, is a powerful tool in bioconjugation []. Bioconjugation involves linking drugs, imaging agents, or other biomolecules to biomolecules of interest for targeted therapy or diagnostics.
Here's an example of how 1H-imidazol-2-ylboronic acid could be used in bioconjugation:
1H-imidazol-2-ylboronic acid is an organic compound with the molecular formula C₃H₅BN₂O₂. It features a boronic acid functional group attached to an imidazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is notable for its ability to form complexes with diols and other nucleophiles, making it useful in various
1H-Imidazol-2-ylboronic acid itself is not directly involved in biological processes. However, its role lies in its ability to be incorporated into more complex molecules through coupling reactions. These newly formed molecules can then have diverse biological functions depending on their structure. For example, incorporating the imidazole-boronic acid moiety into a drug molecule might allow it to interact with specific enzymes or receptors in the body [].
- Suzuki-Miyaura Coupling: This reaction involves the coupling of aryl or vinyl halides with boronic acids to form biaryl compounds. 1H-imidazol-2-ylboronic acid can be utilized as a coupling partner in this process, facilitating the formation of complex organic molecules .
- Cross-Coupling Reactions: The compound can also engage in palladium-catalyzed cross-coupling reactions, which are essential for synthesizing various organic compounds .
- Complexation Reactions: It readily forms complexes with diols, enhancing its utility in organic synthesis and material science .
Research indicates that 1H-imidazol-2-ylboronic acid exhibits significant biological activity, particularly in the field of medicinal chemistry. Its derivatives have been investigated for their potential as:
- Anticancer Agents: Some studies suggest that compounds derived from 1H-imidazol-2-ylboronic acid may inhibit cancer cell growth through various mechanisms .
- Enzyme Inhibitors: The compound has shown promise as an inhibitor of certain enzymes, potentially useful in treating diseases related to enzyme dysregulation .
The synthesis of 1H-imidazol-2-ylboronic acid can be achieved through several methods:
- Reaction of Imidazole with Boron Reagents: One common method involves reacting imidazole with boron reagents such as trimethylchloroborane, followed by hydrolysis to yield the boronic acid .
- Palladium-Catalyzed Reactions: Various palladium-catalyzed cross-coupling reactions can be employed to synthesize derivatives of 1H-imidazol-2-ylboronic acid, allowing for functionalization at different positions on the imidazole ring .
- Hydrochloride Salt Formation: The hydrochloride salt of 1H-imidazol-2-ylboronic acid can be synthesized by reacting the base form with hydrochloric acid, enhancing its solubility and stability for various applications .
1H-imidazol-2-ylboronic acid finds applications in several fields:
- Organic Synthesis: It serves as a versatile reagent in organic synthesis, particularly for constructing complex molecules through cross-coupling reactions.
- Medicinal Chemistry: Its derivatives are explored for their potential therapeutic effects against cancer and other diseases due to their biological activity .
- Material Science: The compound's ability to form complexes makes it useful in developing new materials with specific properties.
Studies on the interactions of 1H-imidazol-2-ylboronic acid reveal its ability to form stable complexes with various biological molecules. This property is particularly significant in drug design, where understanding these interactions can lead to the development of more effective therapeutics. For example, its interaction with diols is crucial for its role as a reagent in organic synthesis and medicinal chemistry.
Several compounds share structural similarities with 1H-imidazol-2-ylboronic acid. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1H-pyrazole-3-boronic acid | Pyrazole derivative | Exhibits different reactivity patterns due to its nitrogen configuration. |
| 2-pyridinylboronic acid | Pyridine derivative | Known for its application in Suzuki coupling but less versatile than imidazole derivatives. |
| 5-methylimidazole-2-boronic acid | Methylated imidazole | Shows enhanced solubility but may have altered biological activity compared to non-methylated forms. |
These compounds illustrate the unique properties of 1H-imidazol-2-ylboronic acid, particularly its versatility in
Molecular Architecture
The molecular structure of 1H-imidazol-2-ylboronic acid comprises an imidazole ring substituted at the 2-position with a boronic acid group (–B(OH)$$_2$$). Key features include:
- Boron hybridization: The boron atom adopts an sp$$^2$$ hybridization, forming a trigonal planar geometry with two hydroxyl groups and the imidazole ring.
- Tautomerism: The imidazole ring exhibits tautomerism, with the 1H tautomer (proton at N1) being predominant due to aromatic stabilization.
- Hydrogen bonding: The hydroxyl groups engage in intermolecular hydrogen bonding, often leading to dimeric or trimeric aggregates in solid-state structures.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C$$3$$H$$5$$BN$$2$$O$$2$$ | PubChem |
| Molecular weight | 111.90 g/mol | PubChem |
| SMILES notation | B(C1=NC=CN1)(O)O | PubChem |
| CAS Registry Number | 1219080-61-1 | ChemicalBook |
Synthetic Routes
1H-Imidazol-2-ylboronic acid is synthesized via:
- Suzuki-Miyaura coupling: Halogenated imidazoles react with diboron reagents (e.g., bis(pinacolato)diboron) in the presence of palladium catalysts.
- Direct borylation: Transition metal-catalyzed borylation of imidazole derivatives using borane reagents.
- Hydrolysis of boronate esters: Pinacol boronate esters of imidazole are hydrolyzed under acidic conditions.
Nomenclature and Synonyms
- Systematic name: 1H-imidazol-2-ylboronic acid.
- Common synonyms: Imidazole-2-boronic acid, (1H-imidazol-2-yl)boronic acid.
- Variant forms: The hydrochloride salt (C$$3$$H$$6$$BClN$$2$$O$$2$$) is commercially available for enhanced stability.
Historical Development in Boronic Acid Chemistry
Early Discoveries
The foundational chemistry of boronic acids dates to 1860, when Edward Frankland synthesized ethylboronic acid via oxidation of triethylborane. However, heterocyclic boronic acids like 1H-imidazol-2-ylboronic acid emerged much later, driven by advances in cross-coupling methodologies. The development of the Suzuki-Miyaura reaction in 1979 revolutionized boron chemistry, enabling efficient carbon-carbon bond formation and spurring interest in aromatic boronic acids.
Table 2: Milestones in Boronic Acid Chemistry
Role in Modern Applications
1H-Imidazol-2-ylboronic acid exemplifies the convergence of boron chemistry and heterocyclic synthesis:
- Drug discovery: Boronic acids inhibit proteases by forming covalent adducts with active-site serine or histidine residues. For example, imidazole-derived boronic acids are explored as kinase inhibitors.
- Materials science: The compound’s ability to coordinate diols aids in designing glucose sensors and polymer coatings.
- Catalysis: It serves as a ligand in transition metal complexes for asymmetric synthesis.
Industrial and Research Impact
Patents disclose methods for synthesizing imidazole boronic acid derivatives for pharmaceuticals, such as imidazo[1,2-a]pyridine scaffolds used in anticancer agents. Commercial suppliers list the compound at prices ranging from $133–$1,143 per gram, reflecting its specialized applications.
Palladium-Catalyzed Cross-Coupling Approaches
Miyaura Borylation Techniques
The Miyaura borylation reaction represents one of the most effective methodologies for synthesizing 1H-imidazol-2-ylboronic acid derivatives [9] [10]. This approach utilizes aromatic or alkenyl halides or trifluorosulfonate derivatives to couple with bis(pinacolato)diboron in the presence of palladium catalysts [11]. The reaction proceeds through a well-established mechanism involving oxidative addition, ligand exchange, and reductive elimination steps [11].
Recent developments in Miyaura borylation have focused on using tetrahydroxydiboron as an alternative to bis(pinacolato)diboron, which avoids the need for subsequent hydrolysis of boronic esters to their corresponding acids [10]. This revised process has been successfully scaled up on a 65-kilogram scale, resulting in a 47% overall cost reduction and significantly reduced plant cycle time [10].
The optimization of reaction conditions has revealed that potassium acetate serves as the most suitable base for activating the diboron reagent, while polar solvents can increase reaction yields [11]. The catalytic system typically employs palladium sources such as palladium tetrakis(triphenylphosphine) or palladium dichloride bis(diphenylphosphino)ferrocene [11].
Table 1: Miyaura Borylation Reaction Conditions for Imidazole Derivatives
| Parameter | Optimal Conditions | Yield Range | Reference |
|---|---|---|---|
| Catalyst | Palladium dichloride bis(diphenylphosphino)ferrocene | 75-95% | [2] |
| Base | Potassium acetate | 80-91% | [11] |
| Solvent | Toluene/Water (1:1) | 88-91% | [2] |
| Temperature | 110-120°C | 70-95% | [2] |
| Reaction Time | 1-2 hours | Variable | [2] |
Suzuki-Miyaura Reaction Optimization
The Suzuki-Miyaura cross-coupling reaction utilizing 1H-imidazol-2-ylboronic acid as a nucleophile has undergone extensive optimization to enhance reaction efficiency and product yields [12] [13]. These reactions typically employ palladium catalysts in conjunction with appropriate bases and solvents to facilitate carbon-carbon bond formation [13].
Studies have demonstrated that lithium triisopropyl borate salts serve as convenient and efficient coupling partners for Suzuki-Miyaura reactions, particularly when sensitive heterocycles are required as the boronate component [12]. These boronate species exhibit remarkable stability towards protodeboronation compared to corresponding boronic acids and can be stored at room temperature under atmospheric conditions for extended periods [12].
Catalyst selection plays a critical role in reaction optimization. Research has shown that precatalyst systems such as chloro(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) provide superior results compared to traditional palladium sources [13]. The use of potassium phosphate as a base in dioxane/water solvent systems at 100°C for 15-20 hours typically yields optimal results [13].
Table 2: Suzuki-Miyaura Reaction Optimization Parameters
| Catalyst System | Base | Solvent | Temperature | Conversion | Yield |
|---|---|---|---|---|---|
| Palladium tris(dibenzylideneacetone) + XPhos | Potassium phosphate | Dioxane/Water | 100°C | 87% | 69% |
| Chloro(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) + SPhos | Potassium phosphate | Dioxane/Water | 100°C | 97% | 80% |
| Precatalyst P2 | Potassium phosphate | Dioxane/Water | 100°C | 100% | 90% |
The reaction conditions have been further refined to accommodate base-sensitive substrates such as nitro aromatics, methyl esters, and oxazoles by utilizing the pH-buffering effect of lithium triisopropyl borate nucleophiles [12]. These conditions allow for Suzuki-Miyaura coupling reactions to proceed in tetrahydrofuran/water mixtures without additional base, as basic isopropylate is released upon hydrolysis [12].
Alternative Synthetic Routes
Nickel-Catalyzed Cyclization Strategies
Nickel-catalyzed methodologies have emerged as powerful alternatives for synthesizing imidazole derivatives, including 1H-imidazol-2-ylboronic acid analogs [18] [20]. These approaches offer several advantages, including the use of abundant and cost-effective nickel catalysts compared to palladium-based systems [17].
The nickel-catalyzed carbon-hydrogen arylation and alkenylation of imidazoles represents a significant advancement in heterocycle functionalization [18] [20]. Under the influence of nickel(II) triflate with 1,2-bis(dicyclohexylphosphino)ethane ligand and potassium phosphate base in tertiary-amyl alcohol, imidazoles undergo carbon-hydrogen arylation with phenol derivatives [20]. The key to successful carbon-hydrogen coupling of imidazoles involves the use of tertiary alcohol as solvent, which also enables the utilization of air-stable nickel(II) salts as catalyst precursors [18] [20].
Research has demonstrated that nickel-catalyzed intramolecular carbon-hydrogen alkylation reactions can be employed to construct five- and six-membered fused-ring imidazolium and thiazolium salts in moderate to quantitative yields [21]. These reactions utilize nickel(0) complexes with N-heterocyclic carbene ligands and proceed through oxidative addition, intramolecular nickel-hydrogen insertion, and reductive elimination mechanisms [21].
Table 3: Nickel-Catalyzed Cyclization Reaction Conditions
| Nickel Source | Ligand | Base | Solvent | Temperature | Time | Yield Range |
|---|---|---|---|---|---|---|
| Nickel(II) triflate | 1,2-bis(dicyclohexylphosphino)ethane | Potassium phosphate | tertiary-Amyl alcohol | 110°C | 12 hours | 70-83% |
| Nickel(0) cyclooctadiene | N-Heterocyclic carbene | Potassium phosphate | tertiary-Amyl alcohol | 110°C | 15-20 hours | 50-92% |
| Nickel(II) triflate | 3,4-bis(dicyclohexylphosphino)thiophene | Potassium phosphate | tertiary-Amyl alcohol | 110°C | 12 hours | 55-87% |
The nickel-catalyzed carbon-hydrogen alkenylation of imidazoles has been achieved by changing the ligand system to 3,4-bis(dicyclohexylphosphino)thiophene, which enables enol derivatives to serve as coupling partners [20]. This methodology provides access to C2-arylated and alkenylated azoles through a nickel-based catalytic system that demonstrates broad functional group tolerance [20].
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has revolutionized the preparation of imidazole derivatives, including 1H-imidazol-2-ylboronic acid analogs, by providing enhanced reaction rates, improved yields, and reduced reaction times [23] [24]. This environmentally friendly technique offers superior properties compared to conventional heating methods, including shorter reaction times, higher product yields, fewer by-products, and enhanced product purity [25].
The microwave-assisted 1,5-electrocyclization of 1,2-diaza-1,3-diene-derived azavinyl azomethine ylides represents a significant advancement in imidazole synthesis [23]. This methodology involves treating 1,2-diaza-1,3-dienes with primary aliphatic or aromatic amines followed by microwave irradiation in the presence of aldehydes to produce 3-alkyl- and 3-arylimidazole-4-carboxylates in good yields through a one-pot multicomponent procedure [23].
Research has demonstrated that microwave irradiation results in higher yields and shorter reaction times compared to conventional heating methods [23]. Specifically, yields for certain imidazole derivatives increased from the 51-55% range under classical refluxing conditions to 71-77% when microwave heating was employed [23].
Table 4: Microwave-Assisted Synthesis Optimization Data
| Heating Method | Temperature | Time | Yield | Product Purity |
|---|---|---|---|---|
| Conventional Reflux | 150°C | 5-36 hours | 30-55% | Moderate |
| Microwave Irradiation | 150°C | 20 minutes | 71-77% | High |
| Microwave (100W) | 80-100°C | 60-80 minutes | 46-80% | High |
| Conventional Heating | 120°C | 24 hours | <5% | Low |
Sequential two-step, one-pot synthesis protocols have been developed using microwave assistance for preparing novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives [24]. These reactions utilize imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, and ammonium acetate catalyzed by para-toluenesulfonic acid under microwave conditions [24]. The optimized conditions involve microwave irradiation at 200 watts and 100°C for 60-80 minutes, yielding target compounds with moderate to good yields ranging from 46% to 80% [24].
The microwave-assisted approach provides a green protocol for imidazole synthesis due to the use of ethyl alcohol as an environmentally benign solvent, microwave irradiation as a greener heating method, and one-pot multicomponent reactions as a sustainable synthetic technique [24]. Comparative studies between microwave-assisted and conventional methods clearly demonstrate the multidimensional positive effects of catalyst and microwave energy on reaction outcomes, including high yields, short reaction times, and minimal by-product formation [24].
Table 5: Comparison of Synthesis Methods for Imidazole Derivatives
| Synthesis Method | Reaction Time | Yield | Environmental Impact | Energy Efficiency |
|---|---|---|---|---|
| Traditional Heating | 4-36 hours | 30-60% | Moderate | Low |
| Microwave-Assisted | 20-80 minutes | 46-90% | Low | High |
| Nickel-Catalyzed | 12-20 hours | 50-92% | Low | Moderate |
| Palladium-Catalyzed | 1-24 hours | 69-95% | Moderate | Moderate |
X-ray Crystallographic Analysis
Despite extensive searching of crystallographic databases including the Cambridge Structural Database (CCDC), no crystal structure determination has been reported for 1H-imidazol-2-ylboronic acid [1] [2]. This absence of crystallographic data represents a significant gap in the structural characterization of this important boronic acid derivative. The lack of X-ray crystallographic information may be attributed to several factors, including the hygroscopic nature of the compound and potential difficulties in obtaining suitable single crystals [3] [4].
The molecular structure consists of a planar imidazole ring system with a boronic acid functional group attached at the 2-position [2] [5]. Based on computational predictions and analogous structures, the compound is expected to exhibit a trigonal planar geometry around the boron center, characteristic of trivalent boronic acids [6] [7]. The B-O bond distances are anticipated to be in the range of 1.35-1.38 Å, typical for tricoordinate boronic acids, which are shorter than those observed in tetrahedral boronate complexes [6] [8].
The imidazole ring system maintains its aromatic character with expected C-N bond lengths of approximately 1.31-1.37 Å and C-C bond lengths of 1.35-1.36 Å [9] [10]. The attachment of the electron-withdrawing boronic acid group at the 2-position is expected to influence the electronic distribution within the imidazole ring, potentially affecting both the tautomeric equilibrium and the basicity of the ring nitrogens [9] [11].
In the absence of experimental crystal structure data, molecular geometry optimization using density functional theory methods would provide valuable insights into bond lengths, angles, and conformational preferences. The compound likely exhibits hydrogen bonding capability through both the imidazole NH group and the boronic acid OH groups, which would be crucial for understanding its solid-state packing and intermolecular interactions [12] [13].
Nuclear Magnetic Resonance (NMR) Profiling
¹¹B NMR Signatures
The ¹¹B NMR spectroscopy of 1H-imidazol-2-ylboronic acid provides critical information about the electronic environment and coordination state of the boron center [14] [15]. Boronic acids typically exhibit ¹¹B NMR chemical shifts in the range of 25-35 ppm for tricoordinate species, while tetracoordinate boronate complexes appear significantly upfield at approximately 5-15 ppm [14] [16].
For 1H-imidazol-2-ylboronic acid, the ¹¹B NMR signal is expected to appear as a broad singlet around 30 ppm, consistent with a trigonal planar boronic acid environment [15] [17]. The electron-withdrawing nature of the imidazole ring may cause a slight downfield shift compared to simple alkyl boronic acids [14]. The quadrupolar nature of the ¹¹B nucleus (I = 3/2) typically results in line broadening, particularly in asymmetric environments [18] [19].
pH-dependent studies would reveal important information about the ionization behavior of the boronic acid group. Upon formation of tetrahedral boronate anions at elevated pH, the ¹¹B signal would shift dramatically upfield to approximately 5-10 ppm and sharpen considerably due to increased symmetry around the boron center [14] [15]. This pH-dependent chemical shift behavior serves as a diagnostic tool for monitoring the protonation state and coordination environment of the boronic acid functionality [18].
Temperature-dependent ¹¹B NMR studies could provide insights into dynamic processes such as rapid exchange between different conformational states or hydrogen-bonded species. The presence of the imidazole ring introduces additional complexity through potential intramolecular coordination or hydrogen bonding interactions that may influence the boron environment [16] [19].
¹H/¹³C NMR Correlations
The ¹H NMR spectrum of 1H-imidazol-2-ylboronic acid exhibits characteristic resonances for both the imidazole and boronic acid functionalities [20] [9]. The imidazole ring protons H-4 and H-5 typically appear as singlets in the aromatic region between 7.0-7.5 ppm, with the exact chemical shifts depending on the electronic effects of the boronic acid substituent [9] [10].
The boronic acid hydroxyl protons appear as a broad singlet between 6.0-8.0 ppm, with the exact position highly dependent on temperature, concentration, and solvent due to rapid exchange processes [20] [12]. In deuterated solvents, these signals may be exchange-broadened or completely absent due to H/D exchange [13].
¹³C NMR analysis provides complementary structural information, with the imidazole C-2 carbon bearing the boronic acid group expected to resonate around 145-155 ppm [9]. The remaining imidazole carbons C-4 and C-5 typically appear between 120-130 ppm [9] [10]. The direct attachment of boron to C-2 may result in some ¹¹B-¹³C coupling, appearing as a doublet with coupling constants typically in the range of 50-80 Hz [15].
Two-dimensional NMR techniques, particularly ¹H-¹³C HSQC and HMBC experiments, would provide definitive assignments of all carbon and proton resonances [20]. The HMBC experiment would be particularly valuable for confirming the connectivity between the boronic acid group and the imidazole C-2 position through long-range correlations [15].
Variable temperature NMR studies could reveal dynamic processes such as tautomerization of the imidazole ring or restricted rotation around the C-B bond. The imidazole ring can exist in two tautomeric forms, and the rate of tautomeric exchange may be observable on the NMR timescale depending on temperature and solvent conditions [9] [11].
Infrared (IR) Spectroscopy of Boronic Acid Functionality
The infrared spectrum of 1H-imidazol-2-ylboronic acid exhibits characteristic absorption bands for both the imidazole heterocycle and the boronic acid functional group [21] [12]. The N-H stretching vibration of the imidazole ring appears as a medium to strong absorption between 3300-3100 cm⁻¹, often appearing as a broad band due to hydrogen bonding effects [21] [22].
The boronic acid functionality contributes several distinctive vibrational modes to the IR spectrum [12] [17]. The asymmetric B-O stretching vibration typically appears as a strong absorption between 1350-1300 cm⁻¹, while the symmetric B-O stretch is observed as a medium intensity band around 850-900 cm⁻¹ [12] [23]. The B-OH deformation mode contributes a strong absorption between 1000-950 cm⁻¹ [12] [13].
Aromatic C-H stretching vibrations from the imidazole ring appear between 3100-3000 cm⁻¹ as medium intensity bands [21] [22]. The imidazole C=N stretching mode contributes to absorptions in the 1600-1580 cm⁻¹ region, while aromatic C=C stretching vibrations appear between 1500-1450 cm⁻¹ [21] [24].
The OH stretching region (3600-3200 cm⁻¹) provides important information about hydrogen bonding interactions [12] [13]. Free OH groups typically appear around 3650-3600 cm⁻¹, while hydrogen-bonded OH groups are significantly red-shifted to 3500-3200 cm⁻¹ [21] [12]. The exact position and breadth of these bands provide insights into the strength and nature of hydrogen bonding networks in the solid state [13].
Ring breathing modes of the imidazole system typically contribute medium intensity absorptions in the 800-700 cm⁻¹ region [21] [22]. The fingerprint region below 1500 cm⁻¹ contains numerous bands arising from various bending and stretching modes of the heterocyclic system, providing a characteristic spectroscopic signature for the compound [24] [25].
Temperature-dependent IR studies could reveal information about conformational changes, hydrogen bonding dynamics, and potential phase transitions. Deuteration studies (N-D and O-D exchange) would provide definitive assignments of N-H and O-H stretching modes through the characteristic isotope shifts [12] [13].




